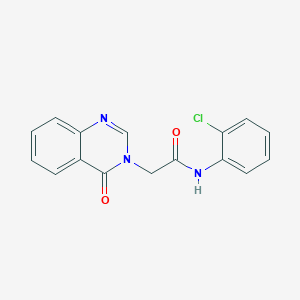

N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves standard organic synthesis methods, including alkylation reactions in dimethylformamide with potassium carbonate at elevated temperatures. These processes yield targeted compounds with specific substitutions intended to enhance biological activity, as demonstrated in the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamides (Wassim El Kayal et al., 2022).

Molecular Structure Analysis

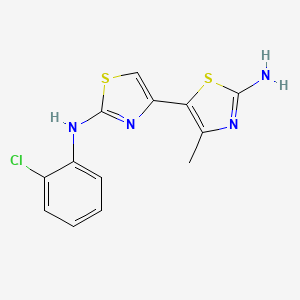

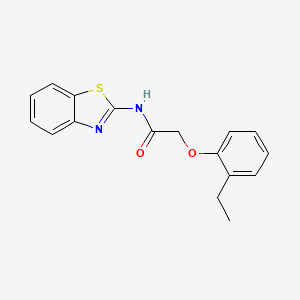

The molecular structure of compounds related to N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been analyzed using techniques like 1H NMR, 13C NMR, and LC/MS, revealing intricate details about their molecular frameworks (K. Saravanan et al., 2016).

Chemical Reactions and Properties

The chemical behavior of these compounds involves interactions with biological targets, such as GABA receptors and enzymes, although the desired anticonvulsant activity may not always be achieved. The presence of specific functional groups, like the NHCO cyclic fragment, plays a crucial role in their activity (Wassim El Kayal et al., 2022).

Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Evaluation

N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is involved in the synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives, which exhibit significant biological activities. A study demonstrated the synthesis of such derivatives through a multi-step reaction procedure, where N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide served as an intermediate. These compounds were evaluated for their cytotoxic effects against MCF-7 and HeLa cell lines, showing remarkable cytotoxic activity, particularly against HeLa cell line, at certain concentrations (Hassanzadeh et al., 2019).

Anticonvulsant Activity Evaluation

Another application of N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is in the synthesis of 1-benzylsubstituted derivatives for evaluating anticonvulsant activities. The study involved synthesizing these derivatives and testing their affinity to GABAergic biotargets, followed by an estimation of anticonvulsant activity using a PTZ-induced seizures model in mice. Although the synthesized substances did not exhibit significant anticonvulsant activity, the research contributed to understanding the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation (El Kayal et al., 2022).

Antihistamine Agents

The compound has also been explored for its potential as an antihistamine agent. In a study, a series of novel derivatives were synthesized by reacting N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide with various amines. These compounds were tested for their in vivo H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models. This research suggests the potential of these derivatives in developing new antihistaminic agents (Alagarsamy et al., 2014).

Antibacterial and Antitumor Agents

N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a key intermediate in synthesizing various compounds with potential antibacterial and antitumor activities. Research has shown the synthesis of such compounds and their evaluation against different bacterial strains and tumor cell lines, indicating moderate to good antibacterial activity and considerable antitumor efficacy (Desai et al., 2008).

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-12-6-2-4-8-14(12)19-15(21)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h1-8,10H,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHHDSZTZXIBKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5572602.png)

![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)

![3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5572612.png)

![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)

![N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)

![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)

![N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5572657.png)

![2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572672.png)

![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5572675.png)

![N-(4-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5572693.png)

![(4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5572700.png)

![3-{[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5572703.png)